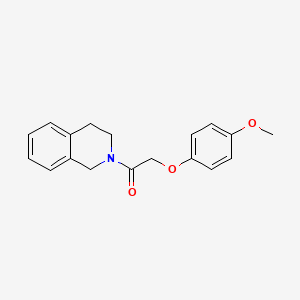
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: succinyl, tyrosyl, leucyl, and phenylalanine, with a 4-nitroanilide group attached. This compound is often utilized in enzymatic assays to study protease activity, particularly in the context of serine proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: The 4-nitroanilide group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Hydrolysis: Results in the release of 4-nitroaniline and the corresponding peptide fragments.
Oxidation: Produces oxidized derivatives of the 4-nitroanilide group.
Wissenschaftliche Forschungsanwendungen
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is widely used in scientific research, including:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: Used in quality control processes for enzyme production.
Wirkmechanismus
The compound acts as a substrate for serine proteases. When the enzyme cleaves the peptide bond adjacent to the 4-nitroanilide group, it releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This allows researchers to monitor enzyme activity and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for similar enzymatic assays.
Z-Gly-Pro-4-nitroanilide: Used in the study of different proteases.
Uniqueness
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases, providing high specificity and sensitivity in assays.
Eigenschaften
CAS-Nummer |
99242-09-8 |
|---|---|
Molekularformel |
C34H39N5O9 |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
4-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2R)-3-methyl-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-3-21(2)31(38-33(45)27(36-29(41)17-18-30(42)43)20-23-9-15-26(40)16-10-23)34(46)37-28(19-22-7-5-4-6-8-22)32(44)35-24-11-13-25(14-12-24)39(47)48/h4-16,21,27-28,31,40H,3,17-20H2,1-2H3,(H,35,44)(H,36,41)(H,37,46)(H,38,45)(H,42,43)/t21?,27-,28+,31+/m0/s1 |
InChI-Schlüssel |
IVDNVXOVSNPDGW-QHCGCJBASA-N |
Isomerische SMILES |
CCC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
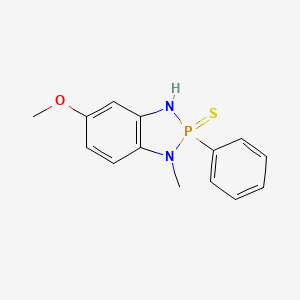
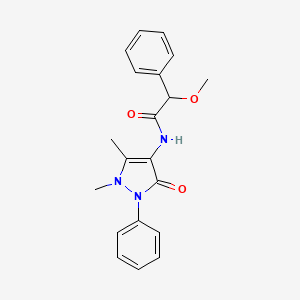
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
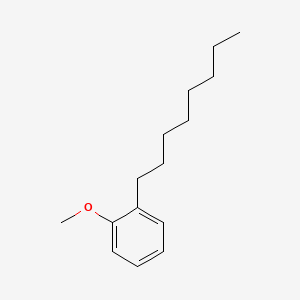
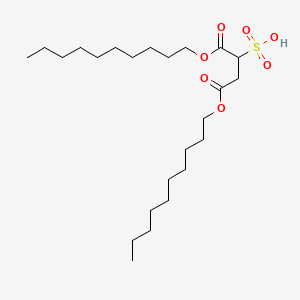
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
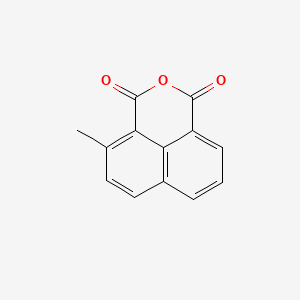
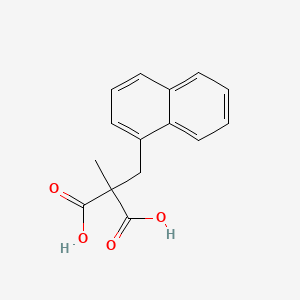

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
